4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with α-bromoacetone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The thiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
4-(3-Fluorophenyl)-1,3-thiazole: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
4-(3-Chlorophenyl)-2-methyl-1,3-thiazole: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
4-(3-Fluorophenyl)-2-ethyl-1,3-thiazole: The ethyl group instead of the methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is unique due to the presence of both the fluorine atom and the methyl group, which together contribute to its distinct chemical and biological properties. The fluorine atom enhances binding interactions, while the methyl group can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCJBDMSRJDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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